molecular formula C12H12N2O2 B12519833 (R)-2-Amino-3-(quinolin-4-yl)propanoic acid

(R)-2-Amino-3-(quinolin-4-yl)propanoic acid

Cat. No.: B12519833
M. Wt: 216.24 g/mol
InChI Key: ZUYBRQWHZZVAHM-SNVBAGLBSA-N
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Description

®-2-Amino-3-(quinolin-4-yl)propanoic acid is a chiral amino acid derivative that features a quinoline ring attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(quinolin-4-yl)propanoic acid typically involves the construction of the quinoline ring followed by its attachment to the amino acid backbone. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form the quinoline ring . The resulting quinoline derivative can then be coupled with a protected amino acid, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(quinolin-4-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(quinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biochemical pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(quinolin-4-yl)propanoic acid is unique due to its combination of a quinoline ring and an amino acid backbone, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(2R)-2-amino-3-quinolin-4-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1

InChI Key

ZUYBRQWHZZVAHM-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N

Origin of Product

United States

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